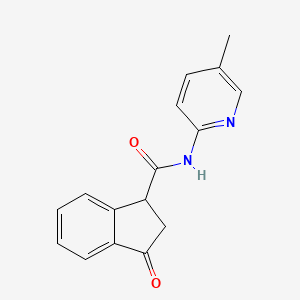

N-(5-methylpyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

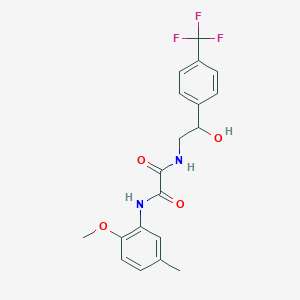

“N-(5-methylpyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle, and an indene structure, which is a polycyclic hydrocarbon. The molecule also features a carboxamide group, which is a common functional group in bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The pyridine ring might undergo electrophilic substitution, while the carboxamide group could participate in hydrolysis or reduction reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a pyridine ring could contribute to basicity, while the carboxamide group could participate in hydrogen bonding, affecting the compound’s solubility .Wissenschaftliche Forschungsanwendungen

Imaging of IRAK4 Enzyme in Neuroinflammation

N-(5-methylpyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide derivatives have been explored for their potential in Positron Emission Tomography (PET) imaging. A specific compound was synthesized and identified as a potential PET agent for imaging of the IRAK4 enzyme in neuroinflammation contexts. This synthesis involved multiple steps, culminating in a compound with high radiochemical purity and specific activity, indicating its suitability for tracing neuroinflammatory processes in medical imaging applications (Wang et al., 2018).

Anticancer Activity through Tubulin Inhibition

Research into this compound derivatives has also extended to the synthesis of compounds with potential anticancer activity. These compounds were synthesized through a water-mediated synthesis process and demonstrated significant interactions with the colchicine binding site of tubulin. Molecular docking studies suggest that these interactions could contribute to the inhibition of tubulin polymerization, a mechanism of interest for anticancer drug development (Jayarajan et al., 2019).

Reducing Metabolism Mediated by Aldehyde Oxidase

In the quest for optimizing drug candidates for treating prostate cancer, modifications to the this compound scaffold were explored to reduce metabolism mediated by aldehyde oxidase (AO). This research aimed at maintaining the therapeutic efficacy of compounds while mitigating rapid metabolism by AO, thus enhancing their pharmacokinetic profile for better clinical outcomes (Linton et al., 2011).

Exploration of Non-Linear Optical (NLO) Properties

Derivatives of this compound have been synthesized and investigated for their non-linear optical (NLO) properties. These studies involve computational chemistry methods to support experimental findings, suggesting the potential use of these compounds in NLO applications. Additionally, molecular docking analyses were performed to explore their binding modes, highlighting their versatility and potential in various scientific and technological fields (Jayarajan et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(5-methylpyridin-2-yl)-3-oxo-1,2-dihydroindene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-6-7-15(17-9-10)18-16(20)13-8-14(19)12-5-3-2-4-11(12)13/h2-7,9,13H,8H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUYGCMVYFYKNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2CC(=O)C3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide](/img/structure/B2914049.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2914051.png)

![Ethyl 2-(4-fluorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B2914058.png)

![N-[Cyano-(4-fluorophenyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2914059.png)

![Pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B2914060.png)

![(2S,3R)-5-hydroxy-3-[(2S,3R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B2914061.png)

![(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B2914063.png)

![N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2914065.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2914068.png)